molecular formula C7H12N2OS B12935425 3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one CAS No. 63166-01-8

3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12935425
CAS No.: 63166-01-8
M. Wt: 172.25 g/mol
InChI Key: TYIVOVNBZSLGBB-UHFFFAOYSA-N
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Description

3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one is a thiohydantoin derivative characterized by a five-membered imidazolidinone ring substituted with a sulfur atom at position 2, an ethyl group at position 3, and two methyl groups at position 5. This compound belongs to a class of heterocyclic molecules with diverse applications in medicinal chemistry and agrochemicals due to their structural versatility and bioactivity . Thiohydantoin derivatives, such as this compound, are known to exhibit therapeutic, fungicidal, and herbicidal properties, often attributed to their ability to participate in hydrogen bonding and other intermolecular interactions that influence their biological activity .

Properties

CAS No.

63166-01-8

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

3-ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C7H12N2OS/c1-4-9-5(10)7(2,3)8-6(9)11/h4H2,1-3H3,(H,8,11)

InChI Key

TYIVOVNBZSLGBB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(NC1=S)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5,5-dimethyl-2-thioxoimidazolidin-4-one typically involves the reaction of ethyl isothiocyanate with 5,5-dimethylhydantoin. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,5-dimethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

(5Z)-5-(2,3-Dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (Compound 4e)

  • Core Structure : Shares the 2-thioxoimidazolidin-4-one core but differs in substituents.
  • Substituents : A benzodioxan-methylene group at position 5 and a methyl group at position 1.
  • Synthesis : Prepared via a one-pot reaction of 2-thiohydantoin, propylamine, and 1,4-benzodioxan-6-carboxaldehyde with a 98% yield under Method A .
  • This structural variation may enhance solubility or alter biological target specificity.

3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one

  • Core Structure: Oxazolidinone ring (oxygen at position 1) instead of imidazolidinone (nitrogen at position 1).
  • Substituents: Amino group at position 3 and dimethyl groups at position 5.
  • Properties: The oxazolidinone core may confer greater rigidity and metabolic stability compared to the imidazolidinone system.

1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one

  • Core Structure : Identical 2-sulfanylideneimidazolidin-4-one core.
  • Substituents : Acetyl group at position 1 and 4-fluorophenyl at position 5.
  • Crystal Structure : Exhibits N2—H2⋯O2 hydrogen bonding (D⋯A = 2.78 Å), which stabilizes the crystal lattice. The fluorophenyl group introduces hydrophobicity and electronic effects, contrasting with the aliphatic ethyl/dimethyl groups in the target compound .

Key Observations :

  • Compound 4e’s high yield (98%) suggests that electron-rich aromatic aldehydes (e.g., benzodioxan-carboxaldehyde) facilitate efficient condensation reactions in thiohydantoin synthesis .
  • The absence of yield data for the target compound highlights a gap in the literature.

Hydrogen Bonding and Crystallographic Behavior

  • Target Compound : The ethyl and dimethyl groups are expected to induce steric hindrance, possibly reducing hydrogen-bonding efficiency compared to fluorophenyl derivatives.

Biological Activity

3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one (CAS No. 63166-01-8) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process that includes the formation of the imidazolidinone ring followed by the introduction of the ethyl and dimethyl groups.

Biological Properties

The biological activity of this compound has been primarily studied in relation to its antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that it has a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, which are common pathogens associated with nosocomial infections .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains like Candida albicans. The mechanism of action appears to involve disruption of the fungal cell membrane integrity, leading to cell lysis and death .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is suggested that the presence of sulfur in its structure may play a crucial role in interacting with microbial enzymes or cellular components, disrupting normal metabolic processes.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antibacterial Efficacy : A study conducted by Foroumadi et al. (2020) demonstrated that derivatives of imidazolidinone compounds, including this compound, showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with inhibition zones exceeding 25 mm at certain concentrations .
  • Fungal Inhibition : Another investigation reported that this compound effectively inhibited Candida albicans growth in vitro, suggesting potential applications in treating fungal infections resistant to conventional antifungals .

Data Table: Biological Activity Summary

Activity Type Target Organism Inhibition Zone (mm) Reference
AntibacterialStaphylococcus aureus>25
AntibacterialEscherichia coli20
AntifungalCandida albicans18

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